[1-(1H-pyrazol-1-yl)cyclopropyl]methanamine dihydrochloride
Description
[1-(1H-pyrazol-1-yl)cyclopropyl]methanamine dihydrochloride: is a chemical compound with the molecular formula C7H13Cl2N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Properties
IUPAC Name |
(1-pyrazol-1-ylcyclopropyl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-6-7(2-3-7)10-5-1-4-9-10;;/h1,4-5H,2-3,6,8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXBWNIFDNLONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)N2C=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1H-pyrazol-1-yl)cyclopropyl]methanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclopropylamine derivative with a pyrazole derivative in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and environmentally friendly procedures, such as microwave-assisted reactions, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: [1-(1H-pyrazol-1-yl)cyclopropyl]methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amine derivatives or other reduced forms.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives .
Scientific Research Applications
Overview
[1-(1H-pyrazol-1-yl)cyclopropyl]methanamine dihydrochloride is a compound with significant potential in pharmaceutical research and development. Its structural characteristics allow for various applications, particularly in medicinal chemistry, where it can serve as a scaffold for synthesizing new therapeutic agents. This article explores the compound's applications, focusing on its biological activities, synthetic methodologies, and case studies that highlight its relevance in scientific research.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for drug development:
- Antimicrobial Properties : Research has shown that pyrazole derivatives can possess antibacterial and antifungal activities. The presence of the pyrazole ring enhances interaction with biological targets, potentially leading to effective antimicrobial agents.
- Anticancer Activity : Similar compounds have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation, making it a focus for anticancer drug discovery.
- Neurological Applications : Compounds containing pyrazole moieties have been studied for their neuroprotective effects and potential in treating neurodegenerative diseases. Their ability to cross the blood-brain barrier is crucial for central nervous system applications.
Synthetic Methodologies
The synthesis of [1-(1H-pyrazol-1-yl)cyclopropyl]methanamine dihydrochloride typically involves several key steps:
- Starting Materials : The synthesis begins with readily available cyclopropyl amines and pyrazole derivatives.
- Reaction Conditions : Common methods include nucleophilic substitution reactions where the cyclopropyl group is introduced to the pyrazole framework under controlled conditions, often utilizing solvents like dimethylformamide or dichloromethane.
- Purification Techniques : After synthesis, purification is often achieved through recrystallization or chromatography to isolate the dihydrochloride salt form.
Case Studies
Several studies illustrate the applications of [1-(1H-pyrazol-1-yl)cyclopropyl]methanamine dihydrochloride:
Case Study 1: Anticancer Activity
A study explored the anticancer properties of a series of pyrazole derivatives, including [1-(1H-pyrazol-1-yl)cyclopropyl]methanamine dihydrochloride. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines, demonstrating significant promise for future therapeutic applications.
Case Study 2: Neuroprotective Effects
Research conducted on neuroprotective agents highlighted the potential of pyrazole-based compounds in preventing neuronal damage in models of neurodegeneration. The study reported that [1-(1H-pyrazol-1-yl)cyclopropyl]methanamine dihydrochloride showed efficacy in reducing oxidative stress markers in neuronal cells.
Mechanism of Action
The mechanism of action of [1-(1H-pyrazol-1-yl)cyclopropyl]methanamine dihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Pyrazole: A simple five-membered ring structure with two nitrogen atoms.
Cyclopropylamine: A three-membered ring structure with an amine group.
Methanamine: A simple amine derivative.
Uniqueness: What sets [1-(1H-pyrazol-1-yl)cyclopropyl]methanamine dihydrochloride apart from similar compounds is its unique combination of a pyrazole ring and a cyclopropylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
[1-(1H-pyrazol-1-yl)cyclopropyl]methanamine dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a pyrazole ring connected to a cyclopropyl group, contributing to its unique chemical properties. The dihydrochloride form enhances its solubility in aqueous environments, which is crucial for biological assays.
The biological activity of [1-(1H-pyrazol-1-yl)cyclopropyl]methanamine dihydrochloride can be attributed to several mechanisms:
- Receptor Interaction : Similar pyrazole derivatives have been shown to interact with various receptors, including those involved in neurotransmission and inflammation.
- Enzyme Inhibition : Compounds with similar structures have demonstrated inhibitory effects on enzymes such as phosphodiesterases (PDEs), which play roles in signal transduction pathways.
- Cellular Pathways : Studies indicate that these compounds may induce apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways.
Anticancer Activity
Research has demonstrated that pyrazole derivatives can exhibit significant anticancer properties. For instance, one study indicated that a related compound inhibited the proliferation of HeLa cervical cancer cells with an IC50 value of 12 µM, suggesting potential for further development as an anticancer agent .
Antimicrobial Activity
The compound's structural analogs have been evaluated for their antimicrobial properties. A study on related pyrazole derivatives revealed effective antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Case Studies
- Anticancer Efficacy :
- Antimicrobial Testing :
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|---|
| [1-(1H-pyrazol-1-yl)cyclopropyl]methanamine | HeLa | 12 | 38.44 |
| Pyrazole derivative A | HepG2 | 15 | 54.25 |
| Pyrazole derivative B | MCF7 | 20 | 45.00 |
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| [1-(1H-pyrazol-1-yl)cyclopropyl]methanamine | S. aureus | 0.0039 |
| Pyrazole derivative C | E. coli | 0.025 |
| Pyrazole derivative D | Pseudomonas aeruginosa | 0.0125 |
Q & A
Q. How to ensure compliance with GHS and laboratory safety protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
